HDAC6 Selectivity: 18.4-Fold Preference Over HDAC1
4-Amino-N-hydroxybenzamide exhibits significant selectivity for HDAC6 over HDAC1, a key differentiation from pan-HDAC inhibitors like Vorinostat (SAHA). In recombinant enzyme assays using human full-length N-terminal GST-tagged HDAC6 and C-terminal His-tagged HDAC1 expressed in Sf9 insect cells, the compound demonstrated an IC50 of 389 nM for HDAC6 [1] versus 7,140 nM for HDAC1 [2], yielding an 18.4-fold selectivity for HDAC6. This contrasts with Vorinostat (SAHA), which is reported to have an IC50 of 7,468 nM for HDAC8, a class I HDAC, indicating a broader, less selective inhibition profile [3].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HDAC6: 389 nM; HDAC1: 7,140 nM |
| Comparator Or Baseline | HDAC6 vs. HDAC1 selectivity ratio: 18.4-fold; Comparator Vorinostat (SAHA): HDAC8 IC50 = 7,468 nM (pan-HDAC inhibitor) |
| Quantified Difference | Selectivity ratio (HDAC1/HDAC6) = 18.4; Absolute IC50 difference (HDAC1 − HDAC6) = 6,751 nM |
| Conditions | Recombinant human full-length enzymes; Fluor de Lys deacetylase assay; Sf9 insect cell expression system |
Why This Matters
HDAC6 selectivity is associated with reduced cytotoxicity in non-cancerous cells and a distinct therapeutic window, making this compound a preferred starting point for developing isoform-selective inhibitors.
- [1] BindingDB. IC50: 389 nM for HDAC6. Entry ID 50014198. Accessed 2026. View Source
- [2] BindingDB. IC50: 7,140 nM for HDAC1. Entry ID 50014198. Accessed 2026. View Source
- [3] Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. Read by QxMD. 2017. Vorinostat (SAHA) IC50 for HDAC8 = 7,468 nM. View Source
